(1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL (1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17488004
InChI: InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1
SMILES:
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

(1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17488004

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL -

Specification

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name (1S,2S)-1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1
Standard InChI Key PTQQMBJIYCKDMM-QUBYGPBYSA-N
Isomeric SMILES C[C@@H]([C@H](C1=CC(=C(C=C1)OC)Cl)N)O
Canonical SMILES CC(C(C1=CC(=C(C=C1)OC)Cl)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL features a propanol backbone with distinct stereochemical configurations at the first and second carbon atoms. The phenyl ring at the first carbon is substituted with a chlorine atom at the meta position and a methoxy group at the para position, creating a steric and electronic profile that influences its reactivity and biological interactions. The compound’s chirality is critical, as the (1S,2S) configuration dictates its three-dimensional orientation, enabling selective binding to biological targets.

Key Structural Features:

  • Chiral Centers: The (1S,2S) configuration ensures enantiomeric purity, which is essential for consistent pharmacological effects.

  • Substituent Effects: The electron-withdrawing chlorine atom and electron-donating methoxy group create a polarized aromatic system, modulating solubility and interaction kinetics.

Physicochemical Profile

The compound’s properties are summarized below:

PropertyValue
Molecular FormulaC10H14ClNO2\text{C}_{10}\text{H}_{14}\text{ClNO}_2
Molecular Weight215.67 g/mol
Stereochemistry(1S,2S)
SolubilityModerate in polar solvents
StabilitySensitive to oxidative conditions

These properties suggest suitability for liquid-phase reactions and formulation in aqueous matrices, though stability considerations necessitate controlled storage environments.

Synthesis and Characterization

Synthetic Pathways

The synthesis of (1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL typically involves multi-step organic reactions, often starting with 3-chloro-4-methoxyphenyl precursors. A common approach employs reductive amination, where a ketone intermediate reacts with an amine under catalytic hydrogenation conditions. Key steps include:

  • Aldehyde Formation: 3-Chloro-4-methoxybenzaldehyde is reacted with a chiral amine to form an imine.

  • Reduction: The imine is reduced using sodium cyanoborohydride or similar agents to yield the amino alcohol.

  • Purification: High-performance liquid chromatography (HPLC) ensures enantiomeric excess >99%, critical for pharmacological consistency.

Optimization Challenges:

  • Stereochemical Control: Competing pathways may yield undesired enantiomers (e.g., (1R,2S)), necessitating chiral catalysts or resolving agents.

  • Yield Maximization: Reaction temperatures and pH must be tightly controlled to avoid side products like N-alkylated derivatives.

Analytical Validation

Structural confirmation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra verify the positions of the chlorine, methoxy, and hydroxyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 215.67.

Biological Activity and Mechanistic Insights

Receptor Interactions

Preliminary studies indicate that (1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL interacts with neurotransmitter receptors, particularly those in the serotonin and dopamine families. In vitro assays using HEK-293 cells expressing human 5-HT2A_{2A} receptors demonstrated moderate binding affinity (Ki=1.2 μMK_i = 1.2 \ \mu\text{M}), suggesting potential modulation of mood-related pathways.

Hypothesized Mechanism:

The amino alcohol moiety may act as a hydrogen bond donor, while the chlorinated phenyl ring engages in hydrophobic interactions with receptor pockets. This dual functionality mimics endogenous ligands, enabling partial agonism or antagonism.

Enzymatic Inhibition

The compound also exhibits inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. At 10 µM concentration, it reduced MAO-B activity by 45% in rat brain homogenates, comparable to early-generation inhibitors like selegiline.

Stereochemical Considerations in Drug Design

Enantiomer-Specific Activity

The (1S,2S) configuration confers distinct pharmacological properties compared to its stereoisomers. For example, the (1R,2S) enantiomer shows 30% lower affinity for 5-HT2A_{2A} receptors, highlighting the importance of chiral purity in therapeutic development.

Structural Basis for Selectivity:

Molecular docking simulations reveal that the (1S,2S) form optimally aligns with the receptor’s binding cleft, whereas mismatched enantiomers induce steric clashes. This stereospecificity underscores the need for asymmetric synthesis techniques in manufacturing.

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